molecular formula C21H27ClN4O2 B5219476 [4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

[4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

Cat. No.: B5219476
M. Wt: 402.9 g/mol
InChI Key: JLVIXAGNRXDCHX-UHFFFAOYSA-N
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Description

[4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a chlorinated phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. One common synthetic route involves the reaction of 4-chlorophenol with piperidine in the presence of a base to form the piperidinyl ether intermediate. This intermediate is then reacted with 1-(1H-imidazol-2-ylmethyl)piperidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the binding mechanisms of imidazole-containing drugs with proteins and enzymes .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an antimicrobial, anti-inflammatory, and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-chloro-2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c22-16-4-5-18(21(27)26-10-2-1-3-11-26)19(14-16)28-17-6-12-25(13-7-17)15-20-23-8-9-24-20/h4-5,8-9,14,17H,1-3,6-7,10-13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIXAGNRXDCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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